molecular formula C5H4BrIN2 B1270907 2-Amino-5-bromo-3-iodopyridine CAS No. 381233-96-1

2-Amino-5-bromo-3-iodopyridine

Cat. No. B1270907
M. Wt: 298.91 g/mol
InChI Key: XPERZSKJGNUSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-5-bromo-3-iodopyridine” is a chemical compound with the empirical formula C5H4BrIN2. It has a molecular weight of 298.91 g/mol . This compound is an important intermediate of pharmaceuticals and farm chemicals .


Synthesis Analysis

The synthesis of “2-Amino-5-bromo-3-iodopyridine” starts from 2-Aminopyridine, involving Bromination with NBS and Iodination with Iodine . The side reaction in Bromination was effectively inhibited due to characterization of the major impurity in 2-amino-3,5-dibromopyridine . The yield of Bromination was raised to 95.0% and of the Iodization was 73.7% .


Molecular Structure Analysis

The molecular structure of “2-Amino-5-bromo-3-iodopyridine” features an iodo substituent in position 2 of the pyridine ring . The crystal structure features rather weak intermolecular N—H⋯N hydrogen bonds linking the molecules into chains along the z axis of the crystal .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Amino-5-bromo-3-iodopyridine” include Bromination with NBS and Iodination with Iodine . The side reaction in Bromination was effectively inhibited due to characterization of the major impurity in 2-amino-3,5-dibromopyridine .


Physical And Chemical Properties Analysis

“2-Amino-5-bromo-3-iodopyridine” is a powder with a melting point of 112-113 °C . It has a molecular weight of 298.91 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Halogen-rich Intermediates : 2-Amino-5-bromo-3-iodopyridine serves as a valuable building block in medicinal chemistry research, particularly in the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which are useful for further chemical manipulations (Wu et al., 2022).
  • Crystal Structure Analysis : The reaction of similar compounds like 3-amino-5-bromopyridine with N-iodosuccinimide under specific conditions can lead to the formation of compounds like 3-Amino-5-bromo-2-iodopyridine. The crystal structure of these compounds can be studied to understand intermolecular hydrogen bonding patterns (Bunker et al., 2008).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended .

properties

IUPAC Name

5-bromo-3-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPERZSKJGNUSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363974
Record name 2-Amino-5-bromo-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-3-iodopyridine

CAS RN

381233-96-1
Record name 2-Amino-5-bromo-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-3-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A stirred solution of 5-bromo-pyridin-2-ylamine (50 g, 289 mmol) in 2M sulfuric acid (500 mL) was treated portionwise with potassium iodate (30.8 g, 144 mmol) and the mixture heated to 100° C. A solution of potassium iodide (26.5 g, 160 mmol) in water (50 mL) was added dropwise over ca. 1 hour. The mixture was allowed to stir for a further 30 minutes then cooled to ambient temperature. The pH of the aqueous phase was adjusted to 8-9 and the mixture extracted with ethyl acetate (×3). The combined organic layer was washed with aqueous sodium thiosulfate solution, water and brine, dried (Na2SO4) and evaporated to afford the title compound as a brown solid (77.4 g, 90%). 1H NMR (300 MHz, CDCl3): 8.06 (d, J=2.2 Hz, 1H), 7.96 (d, J=2.2 Hz, 1H), 4.96 (s, 2H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

2-Amino-5-bromopyridine (CAS No. 1072-97-5) (300 g) was dissolved in a mixed solvent consisting of 1000 ml of acetic acid and 200 ml of water, 30 ml of concentrated sulfuric acid were gradually dropped thereinto under stirring. Then, 79.1 g of periodic acid hydrate and 176 g of iodine were added thereto, followed by stirring at 80° C. for 4 hours. To the reaction mixture were added periodic acid hydrate (40 g) and iodine (22 g), followed by further stirring at 80° C. for 2 hours. After cooling to room temperature, the reaction mixture was poured onto ice (3000 ml) and neutralized to pH 7.0 with 5N aqueous sodium hydroxide. The resulting crystals were collected by filtration, dissolved in a mixed solvent of ethyl acetate/diethyl ether, successively washed with aqueous sodium thiosulfate, water, 1N aqueous sodium hydroxide and brine, and dried over anhydrous magnesium sulfate. Then, the solvent was evaporated, to give 392 g of 2-amino-5-bromo-3-iodopyridine (yield: 76%). 2-Amino-5-bromo-3-iodopyridine (100 g) was gradually added to 300 ml of concentrated sulfuric acid under ice-cooling. After the reaction mixture was stirred at room temperature for 2 hours, it was ice-cooled again. 35 g of sodium nitrite were gradually added thereto, followed by stirring at room temperature for 3 days and nights. The reaction solution was poured onto ice (3000 ml) and neutralized to pH 4.0 with sodium hydroxide. The resulting crystals were collected by filtration, washed with water and warm air-dried at 60° C. for one day and night, to give 102 g (quantitative) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
79.1 g
Type
reactant
Reaction Step Three
Quantity
176 g
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
22 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
1000 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

I2 (8.81 g, 34.7 mmol, 1.2 equiv.) was added to a solution of 5-bromopyridin-2-amine (5.00 g, 28.9 mmol) in DMSO (30 mL), and the resulting mixture was stirred at 100° C. for 4 h. After standing at 25° C. for 12 h, the reaction mixture was poured onto a saturated Na2S2O5 aqueous solution (20 mL), and extracted with EtOAc (3×50 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO4 and concentrated in vacuo. The residue was purified by column chromatography on silica gel (hexane/EtOAc, EtOAc 15 to 25%) providing 5-bromo-3-iodopyridin-2-amine (4.00 g, 46%) as a pale yellow solid. H1 NMR (300 MHz, CDCl3): δ 8.07 (s, 1H), 7.98 (s, 1H) and 5.05 (bs, 2H). K2CO3 aqueous solution (1 M, 6.8 mL) was added to a suspension of 5-bromo-3-iodopyridin-2-amine (2.00 g, 6.69 mmol), 6-methoxypyridin-3-ylboronic acid (1.12 g, 7.32 s mmol, 1.1 equiv.), and Pd(PPh)3 (380 mg, 5 mol %) in dioxane (20 mL) under N2. The reaction mixture was stirred at 120° C. for 14 h, poured onto H2O (65 mL) and extracted with EtOAc (3×80 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO4 and concentrated in vacuo. The residue was purified by column chromatography on silica gel (hexane/EtOAc, EtOAc 30 to 40%) providing intermediate 5-bromo-3-(6-methoxypyridin-3-yl)pyridin-2-amine (1′) (Formula iv) (993 mg, 53%) as a pale yellow solid.
Name
Quantity
8.81 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na2S2O5
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromo-3-iodopyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-5-bromo-3-iodopyridine
Reactant of Route 3
Reactant of Route 3
2-Amino-5-bromo-3-iodopyridine
Reactant of Route 4
Reactant of Route 4
2-Amino-5-bromo-3-iodopyridine
Reactant of Route 5
2-Amino-5-bromo-3-iodopyridine
Reactant of Route 6
Reactant of Route 6
2-Amino-5-bromo-3-iodopyridine

Citations

For This Compound
12
Citations
X Li, X Dong, X Shu, Y Yu, Y Wang, Y Zhang - International Journal of …, 2016 - ijssst.info
… Abstract — 2-Amino-5-Bromo-3-Iodopyridine is an important intermediate of … In this paper, 2-amino-5-bromo-3-iodopyridine has been prepared starting from 2-Aminopyridine, involving …
Number of citations: 3 ijssst.info
TC Leboho, S Giri, I Popova, I Cock, JP Michael… - Bioorganic & Medicinal …, 2015 - Elsevier
… In addition, using two sequential Sonogashira coupling reactions on 2-amino-5-bromo-3-iodopyridine and a potassium t-butoxide mediated ring closure reaction resulted in the …
Number of citations: 20 www.sciencedirect.com
TC Leboho, SF van Vuuren, JP Michael… - Organic & Biomolecular …, 2014 - pubs.rsc.org
… The resulting cream white solid was purified by flash chromatography to give 2-amino-5-bromo-3-iodopyridine 10 6a as a white solid (70.11 g, 90%). H NMR (300 MHz, CDCl 3 ) δ 8.05 (…
Number of citations: 43 pubs.rsc.org
S Hibi, K Ueno, S Nagato, K Kawano, K Ito… - Journal of medicinal …, 2012 - ACS Publications
… The solvent was evaporated to give 2-amino-5-bromo-3-iodopyridine (392 g, 1.31 mol, 76%). 2-Amino-5-bromo-3-iodopyridine (100 g, 0.34 mol) was gradually added to concentrated …
Number of citations: 177 pubs.acs.org
Y Shen - 2019 - open.library.ubc.ca
The copper catalyzed reaction between 2-amino-3-halopyridines and 𝛽-dicarbonyl and related compounds was investigated. Twelve examples of azaindoles synthesis was observed in …
Number of citations: 2 open.library.ubc.ca
MJ Dias Pires, DL Poeira… - European Journal of …, 2015 - Wiley Online Library
… and co-workers reported a full functionalization of a 7-azaindole scaffold prepared from an advanced intermediate obtained by coupling of TMSA with 2-amino-5-bromo-3-iodopyridine …
AH Mohedas, Y Wang, CE Sanvitale… - Journal of medicinal …, 2014 - ACS Publications
… Commercially available 2-amino-5-bromo-3-iodopyridine (1) was coupled with 3,4,5-trimethoxyphenylboronic acid under Suzuki reaction conditions to give 2 in 80% yield. (25-27) This …
Number of citations: 89 pubs.acs.org
TC Leboho - 2013 - wiredspace.wits.ac.za
This thesis describes the application of the Sonogashira coupling reaction to access a variety of 5-and 7-azaindoles derivatives. The background chapter paints a picture about the …
Number of citations: 1 wiredspace.wits.ac.za
AP Schütz, S Osawa, J Mathis… - European Journal of …, 2012 - Wiley Online Library
… Sonogashira coupling of 2-amino-5-bromo-3-iodopyridine (16), which has previously been prepared by Beard et al.,28 with sulfonamide 10 yielded the ethynylated 5-bromopyridine 17 (…
S Verdonck, P Herdewyn, S De Jonghe - 2020 - lirias.kuleuven.be
… A regioselective Sonogashira coupling of trimethylsilylacetylene (TMSA) with commercially available 2-amino-5-bromo-3-iodopyridine 2.1 afforded the alkynyl derivative 2.2 (Scheme …
Number of citations: 2 lirias.kuleuven.be

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.